DDD100097

Description

Properties

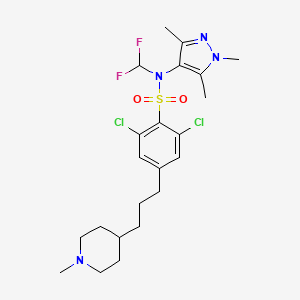

Molecular Formula |

C22H30Cl2F2N4O2S |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3 |

InChI Key |

HLJCVRXGZMOFDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DDD100097

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT) with significant activity against Trypanosoma brucei, the causative agent of Human African Trypanesomiasis (HAT), also known as sleeping sickness. This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available quantitative data, experimental methodologies, and visualizing key molecular interactions and pathways. Developed as a lead compound from the pyrazole sulfonamide series, this compound exhibits improved central nervous system (CNS) penetration, making it a candidate for treating the late, neurological stage of HAT.[1]

Core Mechanism of Action: Inhibition of N-Myristoyltransferase

The primary molecular target of this compound is N-myristoyltransferase (NMT). NMT is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.

In Trypanosoma brucei, the inhibition of NMT (TbNMT) disrupts the myristoylation of key parasitic proteins, leading to a cascade of downstream effects that ultimately result in parasite death.[2][3] The action of this compound is trypanocidal, causing a rapid killing of the parasites.[2]

Signaling Pathway and Molecular Interactions

The binding of this compound to TbNMT is competitive with the protein substrate.[2] While a crystal structure of this compound in complex with TbNMT is not publicly available, the binding mode can be inferred from the co-crystal structure of the closely related precursor compound, DDD85646, with human NMT (HsNMT), which shares high sequence identity in the active site with TbNMT.[3][4]

The pyrazole sulfonamide scaffold of these inhibitors occupies the peptide-binding pocket of the enzyme. Key interactions include the formation of a salt bridge between the positively charged piperazine ring (or equivalent basic center in this compound) and the negatively charged C-terminus of NMT.[4] Additionally, hydrogen bonds are formed with conserved residues within the active site, such as Ser405.[4] The modifications made to DDD85646 to generate this compound, specifically capping the sulfonamide and replacing a rigid aromatic core with a flexible linker, were designed to reduce the polar surface area and improve blood-brain barrier permeability without compromising the critical interactions required for potent inhibition.[1]

Caption: Mechanism of this compound action on T. brucei NMT.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, DDD85646.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | T. brucei EC50 (nM) | Selectivity (HsNMT IC50 / T. brucei EC50) |

| This compound | TbNMT | - | 2 | >100 |

| DDD85646 | TbNMT | 2 | 2 | ~2 |

| This compound | HsNMT | >200 | - | - |

| DDD85646 | HsNMT | 4 | - | - |

Data sourced from Brand et al., J Med Chem, 2014.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Polar Surface Area (Ų) | Brain:Blood Ratio (Mouse) |

| This compound | 523.46 | - | 1.6 |

| DDD85646 | 536.46 | 80.7 | <0.1 |

Data sourced from Brand et al., J Med Chem, 2014 and MedKoo Biosciences.[1][5]

Experimental Protocols

N-Myristoyltransferase (NMT) Biochemical Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NMT.

-

Enzyme and Substrates: Recombinant T. brucei NMT (TbNMT) and human NMT (HsNMT) are expressed and purified. Myristoyl-CoA is used as the acyl donor, and a synthetic peptide corresponding to the N-terminus of a known NMT substrate (e.g., a peptide derived from ARF2) is used as the acyl acceptor.

-

Assay Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA to the peptide substrate.

-

Procedure:

-

A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).

-

The NMT enzyme is added to the mixture.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is initiated by the addition of myristoyl-CoA (containing a [³H]myristoyl-CoA tracer) and the peptide substrate.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, and the myristoylated peptide is separated from the unreacted myristoyl-CoA. This can be achieved using methods like reverse-phase HPLC, scintillation proximity assay (SPA), or by spotting onto phosphocellulose paper followed by washing.

-

The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

DDD100097: A Technical Guide to a CNS-Penetrant N-Myristoyltransferase Inhibitor for Trypanosoma brucei

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyltransferase (NMT) is a critical enzyme for the viability of the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. NMT's essential role in parasite survival has made it a key target for novel therapeutic development. This technical guide provides an in-depth overview of DDD100097, a potent and CNS-penetrant inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This document consolidates key data, outlines detailed experimental protocols for NMT inhibition assays, and presents critical signaling pathways and experimental workflows through structured diagrams.

Introduction to N-Myristoyltransferase (NMT) and its Role as a Drug Target

N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a multitude of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for the proper function and localization of these proteins. It plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes.

In many pathogens, including the protozoan parasite Trypanosoma brucei, NMT is essential for viability, making it an attractive target for the development of novel anti-parasitic drugs[1][2]. Inhibition of NMT disrupts the function of numerous myristoylated proteins that are vital for the parasite's survival and virulence. The significant differences between the substrate-binding pockets of parasitic and human NMTs allow for the development of selective inhibitors with minimal off-target effects in the host.

This compound: A Potent Inhibitor of Trypanosoma brucei NMT

This compound is a pyrazole sulfonamide-based inhibitor that has demonstrated significant potency against Trypanosoma brucei N-myristoyltransferase (TbNMT) and has shown efficacy in animal models of HAT. A key feature of this compound is its ability to penetrate the central nervous system (CNS), a critical characteristic for treating the late stage of the disease where the parasite has crossed the blood-brain barrier[3].

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide[4] |

| Molecular Formula | C22H30Cl2F2N4O2S[5] |

| Molecular Weight | 523.46 g/mol [5] |

| CAS Number | 1215012-74-0[5] |

| Canonical SMILES | CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl[4] |

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound against Trypanosoma brucei NMT (TbNMT) and its selectivity against the human ortholog (HsNMT1) have been quantitatively assessed.

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 40) | Trypanosoma brucei NMT (TbNMT) | 3 | [3] |

| This compound (Compound 40) | Human NMT1 (HsNMT1) | >10,000 | [3] |

Mechanism of Action and Signaling Pathways

NMT inhibition by compounds like this compound leads to a global disruption of protein myristoylation in the parasite. This, in turn, affects multiple downstream signaling pathways critical for parasite survival. Myristoylation is essential for the function of key proteins involved in cell signaling, proliferation, and survival. For instance, the proto-oncogene c-Src requires N-myristoylation for its kinase activity and proper cellular localization[6]. By preventing the myristoylation of these essential proteins, NMT inhibitors can induce cell cycle arrest, apoptosis, and ultimately, cell death in cancer cells and parasites[6].

References

- 1. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medkoo.com [medkoo.com]

The Discovery and Development of DDD100097: A CNS-Penetrant N-Myristoyltransferase Inhibitor for Human African Trypanosomiasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The late stage of the disease, involving the central nervous system (CNS), presents a significant therapeutic challenge due to the blood-brain barrier's impermeability to many trypanocidal agents. This has driven the search for novel, CNS-penetrant drugs. This whitepaper details the discovery and preclinical development of DDD100097, a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for parasite viability. This compound emerged from a lead optimization program of an earlier pyrazole sulfonamide series and was specifically designed to overcome the poor CNS exposure of its predecessors. This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to serve as a resource for researchers in the field of antiparasitic drug discovery.

Introduction: The Urgent Need for New HAT Therapies

Human African Trypanosomiasis is a vector-borne parasitic disease that is fatal if left untreated.[1] The disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, where parasites cross the blood-brain barrier.[1] Current treatments for stage 2 HAT are limited, often toxic, and face challenges with administration and parasite resistance. N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine of a range of proteins, has been identified as a promising drug target in T. brucei.[2] This modification is crucial for protein localization, stability, and function, and its disruption has been shown to be lethal to the parasite.[2][3]

The development of TbNMT inhibitors has been a key focus of research, leading to the identification of the pyrazole sulfonamide DDD85646 as a potent lead compound. However, its utility was limited by poor CNS penetration, restricting its potential to treat stage 1 of the disease. This led to a focused lead optimization campaign to design analogs with improved brain permeability, culminating in the discovery of this compound.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its trypanocidal activity through the specific inhibition of T. brucei N-myristoyltransferase. NMT is a vital enzyme in eukaryotes that facilitates the co- and post-translational modification of a multitude of proteins involved in various cellular processes.

The N-Myristoylation Pathway in Trypanosoma brucei

The N-myristoylation pathway is a critical process for the survival and propagation of T. brucei. The enzyme NMT transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of substrate proteins. This lipid modification is essential for the proper localization and function of these proteins, many of which are involved in key cellular signaling and trafficking pathways.[2][4] Inhibition of TbNMT disrupts these pathways, leading to parasite death.[2]

Discovery and Lead Optimization

This compound was developed through a systematic lead optimization process starting from the potent but non-CNS penetrant pyrazole sulfonamide, DDD85646. The primary goal was to improve the brain-to-blood ratio while maintaining high potency against TbNMT.

Chemical Synthesis

The synthesis of this compound and its analogs involved multi-step synthetic routes. A key feature of the optimization was the modification of the sulfonamide group to reduce its polar surface area and hydrogen bond donor capacity, which are known to hinder blood-brain barrier penetration. The general synthetic approach for this class of compounds is outlined below.

Preclinical Data

The preclinical evaluation of this compound demonstrated its improved profile over the lead compound, DDD85646.

In Vitro Activity

This compound exhibited potent inhibition of recombinant TbNMT and excellent activity against whole-cell T. b. brucei.

| Compound | TbNMT IC50 (nM) | T. b. brucei EC50 (nM) | Human NMT1 IC50 (nM) | Selectivity (hNMT1/TbNMT) |

| DDD85646 | 2 | 2 | 100 | 50 |

| This compound | 1.5 | 3 | >10,000 | >6667 |

In Vivo Efficacy and CNS Penetration

In a murine model of stage 2 HAT, this compound demonstrated partial efficacy. Crucially, it showed significantly improved CNS penetration compared to its predecessor.

| Compound | Brain:Blood Ratio | In Vivo Efficacy (Stage 2 HAT model) |

| DDD85646 | <0.1 | Ineffective |

| This compound | 0.4 | Partial Efficacy |

Experimental Protocols

Recombinant TbNMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of [3H]myristoyl-CoA into a biotinylated peptide substrate.

-

Reagents:

-

Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT, 0.1% Triton X-100.

-

Recombinant TbNMT.

-

[3H]myristoyl-CoA.

-

Biotinylated peptide substrate (e.g., from CAP5.5).

-

Streptavidin-coated SPA beads.

-

-

Procedure:

-

Add test compounds in varying concentrations to a 384-well plate.

-

Add TbNMT, biotinylated peptide substrate, and [3H]myristoyl-CoA to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add streptavidin-coated SPA beads to stop the reaction and capture the biotinylated peptide.

-

Incubate for a further 30 minutes to allow bead settling.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [3H]myristate incorporated into the peptide.

-

Calculate IC50 values from the dose-response curves.

-

T. b. brucei Whole-Cell Proliferation Assay

This assay determines the effect of the compound on the growth of bloodstream form trypanosomes.

-

Materials:

-

T. b. brucei bloodstream forms.

-

Complete HMI-9 medium.

-

Resazurin-based viability reagent.

-

96-well plates.

-

-

Procedure:

-

Seed T. b. brucei at a density of 2 x 104 cells/mL in 96-well plates.

-

Add serial dilutions of the test compound.

-

Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add a resazurin-based viability reagent and incubate for a further 4-6 hours.

-

Measure fluorescence (excitation 530 nm, emission 590 nm).

-

Calculate EC50 values from the dose-response curves.

-

In Vivo Stage 2 HAT Mouse Model

This model assesses the ability of a compound to clear a CNS infection.

-

Animal Model:

-

Female CD-1 mice.

-

-

Procedure:

-

Infect mice intraperitoneally with T. b. brucei.

-

Confirm the establishment of a CNS infection (typically around day 21 post-infection) by microscopic examination of cerebrospinal fluid.

-

Administer the test compound (e.g., orally or intraperitoneally) for a defined period.

-

Monitor parasitemia in the blood and assess the presence of parasites in the brain at the end of the study.

-

Efficacy is determined by the clearance of parasites from the CNS.

-

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the pursuit of novel, CNS-penetrant drugs for the treatment of stage 2 Human African Trypanosomiasis. The targeted optimization of the pyrazole sulfonamide series successfully addressed the critical issue of blood-brain barrier penetration, a major hurdle in HAT drug discovery. While this compound demonstrated only partial efficacy in the stage 2 mouse model, it provides a valuable chemical scaffold and proof-of-concept for the development of future TbNMT inhibitors with enhanced in vivo activity. Further optimization of this series, focusing on improving metabolic stability and in vivo potency, could lead to a clinical candidate for this devastating neglected disease. The detailed methodologies and data presented in this guide are intended to facilitate these ongoing research efforts.

References

The Structure-Activity Relationship of DDD100097: A Technical Guide to a Novel N-Myristoyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DDD100097, a potent and brain-penetrant inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This enzyme is a critical target for the development of new therapeutics against Human African Trypanosomiasis (HAT), also known as sleeping sickness. This compound emerged from a lead optimization program aimed at improving the central nervous system (CNS) exposure of an earlier series of pyrazole sulfonamide inhibitors.

Core Structure and Lead Optimization

The development of this compound originated from the lead compound DDD85646, a potent inhibitor of TbNMT. While effective, DDD85646 exhibited poor CNS penetration, limiting its potential for treating the late, neurological stage of HAT. The subsequent optimization strategy focused on modifying the pyrazole sulfonamide scaffold to enhance blood-brain barrier permeability and improve selectivity over the human NMT isoforms (HsNMT1 and HsNMT2).

Key structural modifications that led to the discovery of this compound included capping the acidic sulfonamide moiety and replacing a rigid aromatic linker with a more flexible one. These changes successfully reduced the polar surface area and improved the physicochemical properties of the compounds, resulting in significantly enhanced CNS exposure.

Quantitative Structure-Activity Relationship

The following table summarizes the structure-activity relationship for a selection of pyrazole sulfonamide analogs, illustrating the impact of chemical modifications on enzyme inhibition, cellular activity, and physicochemical properties.

| Compound | R¹ | R² | Linker | TbNMT IC₅₀ (nM) | T. brucei EC₅₀ (nM) | HsNMT1 IC₅₀ (nM) | Selectivity (HsNMT1/TbNMT) | cLogP |

| DDD85646 | H | H | p-phenyl | 2 | 4 | 20 | 10 | 3.1 |

| Analog 1 | Me | H | p-phenyl | 3 | 5 | 25 | 8.3 | 3.5 |

| Analog 2 | H | H | m-phenyl | 10 | 20 | 150 | 15 | 3.1 |

| This compound | H | Me | piperidine | 1.5 | 3 | >1000 | >667 | 2.8 |

| Analog 3 | H | Et | piperidine | 2.1 | 4.5 | >1000 | >476 | 3.1 |

| Analog 4 | H | Me | piperazine | 5.2 | 11 | 850 | 163 | 2.5 |

Experimental Protocols

Recombinant N-Myristoyltransferase (NMT) Inhibition Assay

The inhibitory activity of the compounds against TbNMT and HsNMT1 was determined using a scintillation proximity assay (SPA).

Materials:

-

Recombinant TbNMT and HsNMT1

-

[³H]-Myristoyl-CoA

-

Biotinylated peptide substrate (derived from a known NMT substrate)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)

-

Test compounds dissolved in DMSO

Procedure:

-

A solution of the test compound in DMSO is serially diluted.

-

The enzyme (TbNMT or HsNMT1) is pre-incubated with the test compound in the assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and [³H]-Myristoyl-CoA.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at room temperature.

-

The reaction is stopped by the addition of a solution containing streptavidin-coated SPA beads.

-

The plate is incubated to allow the biotinylated and [³H]-myristoylated peptide to bind to the SPA beads.

-

The radioactivity is measured using a scintillation counter.

-

IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.

Trypanosoma brucei Cell-Based Assay

The efficacy of the compounds against whole T. brucei parasites was assessed using a resazurin-based cell viability assay.

Materials:

-

Trypanosoma brucei brucei bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Resazurin sodium salt solution

-

Test compounds dissolved in DMSO

Procedure:

-

T. brucei parasites are seeded into 96-well plates at a density of 2 x 10⁴ cells/mL in HMI-9 medium.

-

The test compounds are added to the wells at various concentrations.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Resazurin solution is added to each well, and the plates are incubated for a further 24 hours.

-

The fluorescence (excitation 530 nm, emission 590 nm) is measured using a plate reader.

-

EC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Inhibition of N-myristoyltransferase in Trypanosoma brucei disrupts the function of numerous essential proteins that require myristoylation for their proper localization and activity. This leads to a cascade of events ultimately resulting in parasite death. The workflow for the discovery of this compound involved a multi-step process from initial screening to in vivo evaluation.

Caption: NMT inhibition cascade and the this compound discovery workflow.

Logical Relationship of SAR

The structure-activity relationship of the pyrazole sulfonamide series is governed by a balance of potency, selectivity, and physicochemical properties. The key to developing a CNS-penetrant inhibitor was to mitigate the negative impact of the acidic sulfonamide group while maintaining potent inhibition of the target enzyme.

Caption: Key SAR drivers for the pyrazole sulfonamide series.

An In-Depth Technical Guide to DDD100097: A Potent Inhibitor of Trypanosoma brucei N-Myristoyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel anti-trypanosomal compound, DDD100097, a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). N-myristoylation is a critical co- and post-translational lipid modification of a wide range of proteins in eukaryotes, playing a vital role in protein-membrane interactions, signal transduction, and protein stability.[1][2][3][4][5] The essential nature of NMT in the life cycle of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), makes it a promising drug target.[6][7][8][9] this compound emerged from a lead optimization program of a pyrazole sulfonamide series, demonstrating significant improvements in central nervous system (CNS) penetration, a crucial attribute for treating the late-stage of HAT where the parasite has invaded the brain. This document details the quantitative biological data for this compound and its analogues, provides in-depth experimental methodologies for its synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Compound: this compound

This compound is a pyrazole sulfonamide derivative identified as a highly potent inhibitor of TbNMT. Its development was aimed at overcoming the poor CNS exposure of earlier lead compounds, such as DDD85646. The structural modifications leading to this compound resulted in a compound with partial efficacy in a stage 2 (CNS) mouse model of HAT.

Chemical Name: 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of this compound and its key analogues against T. brucei N-myristoyltransferase (TbNMT), human N-myristoyltransferase 1 (HsNMT1), and whole-cell T. brucei parasites.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | TbNMT IC50 (nM) | HsNMT1 IC50 (nM) | Selectivity Index (HsNMT1/TbNMT) |

| DDD85646 (Parent Compound) | 2 | 18 | 9 |

| This compound | < 2 | 330 | > 165 |

| Analogue 1 | 5 | 1500 | 300 |

| Analogue 2 | 10 | 2500 | 250 |

| Analogue 3 | 50 | >10000 | >200 |

Table 2: Whole-Cell Activity and Physicochemical Properties

| Compound | T. brucei EC50 (nM) | Brain:Blood Ratio |

| DDD85646 (Parent Compound) | 2 | 0.03 |

| This compound | 4 | 1.6 |

| Analogue 1 | 8 | 1.2 |

| Analogue 2 | 15 | 0.8 |

| Analogue 3 | 75 | 0.2 |

Experimental Protocols

General Synthesis of this compound and Analogues

The synthesis of this compound and its analogues follows a convergent route, involving the preparation of a substituted aniline intermediate and a pyrazole sulfonamide core, followed by their coupling.

3.1.1. Synthesis of the Substituted Aniline Intermediate (e.g., 4-(3-(1-methylpiperidin-4-yl)propyl)aniline)

A detailed, step-by-step protocol for the synthesis of this key intermediate is not publicly available. However, based on related syntheses, a plausible route would involve the coupling of a protected 4-aminophenyl derivative with a suitable piperidine-containing alkyl halide, followed by deprotection.

3.1.2. Synthesis of the Pyrazole Sulfonamide Core (e.g., 2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide)

The synthesis of the pyrazole sulfonamide core generally involves the reaction of a substituted aniline with a sulfonyl chloride. The pyrazole moiety is typically constructed separately and then coupled to the sulfonamide.

3.1.3. Final Coupling Step

The final step in the synthesis of this compound involves the N-alkylation of the pyrazole sulfonamide core with an appropriate derivative of the substituted aniline intermediate.

Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition Assay

A scintillation proximity assay (SPA) is a commonly used method to determine the IC50 of inhibitors against TbNMT.[7]

Principle: This assay measures the transfer of [3H]-myristoyl from [3H]-myristoyl-CoA to a biotinylated peptide substrate by TbNMT. The biotinylated peptide, when myristoylated, binds to streptavidin-coated SPA beads, bringing the tritium label in close proximity to the scintillant within the bead, generating a light signal. Unreacted [3H]-myristoyl-CoA does not bind to the beads and thus does not produce a signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT.

-

Enzyme: Recombinant TbNMT.

-

Substrates: [3H]-myristoyl-CoA and a biotinylated peptide substrate.

-

Beads: Streptavidin-coated SPA beads.

-

-

Assay Procedure:

-

Add test compounds at varying concentrations to the wells of a microplate.

-

Add TbNMT, biotinylated peptide substrate, and assay buffer.

-

Initiate the reaction by adding [3H]-myristoyl-CoA.

-

Incubate at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Allow the beads to settle and the biotin-streptavidin binding to occur.

-

Measure the scintillation signal using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Trypanosoma brucei Whole-Cell Growth Inhibition Assay

The viability of T. brucei bloodstream forms in the presence of inhibitors is typically assessed using a resazurin-based assay.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

-

Cell Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with fetal bovine serum at 37°C and 5% CO2.

-

Assay Procedure:

-

Seed the cells into 96-well plates.

-

Add test compounds at various concentrations.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

Add resazurin solution to each well.

-

Incubate for a further 4-6 hours to allow for color development.

-

-

Data Analysis:

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of growth inhibition relative to untreated controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Protein N-Myristoylation Pathway and its Inhibition

The following diagram illustrates the general pathway of co-translational protein N-myristoylation and how it is disrupted by NMT inhibitors like this compound.

Caption: Protein N-myristoylation pathway and its inhibition by this compound.

Consequences of TbNMT Inhibition in Trypanosoma brucei

Inhibition of TbNMT by compounds like this compound has pleiotropic effects on T. brucei due to the large number of proteins that are N-myristoylated. These effects disrupt critical cellular processes, ultimately leading to parasite death. Key N-myristoylated proteins in T. brucei include ADP-ribosylation factors (ARFs), which are involved in vesicular trafficking, and calpain-like proteins, which are associated with the cytoskeleton.

Caption: Consequences of TbNMT inhibition by this compound in T. brucei.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the evaluation of a novel TbNMT inhibitor like this compound.

Caption: Experimental workflow for the evaluation of TbNMT inhibitors.

Conclusion

This compound represents a significant advancement in the development of N-myristoyltransferase inhibitors for the treatment of Human African Trypanosomiasis. Its high potency against Trypanosoma brucei NMT, coupled with excellent selectivity over the human orthologue and promising CNS penetration, underscores the potential of this compound series. This technical guide provides a foundational resource for researchers in the field, offering key quantitative data, insights into experimental methodologies, and a visual representation of the underlying biological and experimental frameworks. Further optimization of this series could lead to the development of a much-needed new therapeutic for this devastating neglected disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-myristoyltransferase inhibitors as new leads to treat sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of DDD100097

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental methodologies and relevant biological context. The information presented is intended to support further research and development efforts targeting TbNMT for the treatment of this neglected tropical disease.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and scientific literature. While experimentally determined values are prioritized, in their absence, high-quality computationally predicted data are provided with a clear indication of their source.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | MedKoo Biosciences, PubChem[1][2] |

| Chemical Formula | C₂₂H₃₀Cl₂F₂N₄O₂S | MedKoo Biosciences[1] |

| Molecular Weight | 523.46 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 522.1435 | MedKoo Biosciences[1] |

| Appearance | Solid powder | MedKoo Biosciences[1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |

| XLogP3 (Computed) | 6.1 | PubChem[2] |

| SMILES | CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl | PubChem[2] |

| InChI Key | HLJCVRXGZMOFDS-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 1215012-74-0 | MedKoo Biosciences[1] |

Biological Activity and Mechanism of Action

This compound is a lead compound that emerged from a medicinal chemistry campaign aimed at developing brain-penetrant inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) for the treatment of stage 2 HAT. The lead optimization sought to improve upon an earlier pyrazole sulfonamide inhibitor, DDD85646, which had poor central nervous system (CNS) exposure. Modifications, including capping the sulfonamide and reducing the polar surface area, led to the discovery of this compound, which demonstrated partial efficacy in a stage 2 mouse model of HAT.

The mechanism of action of this compound is the inhibition of TbNMT. N-myristoylation is a critical co- and post-translational modification in eukaryotes where the enzyme NMT catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a variety of substrate proteins. This lipid modification is crucial for protein-membrane interactions, signal transduction, and overall parasite viability. By inhibiting TbNMT, this compound disrupts these essential cellular processes, leading to parasite death.

Caption: Simplified N-myristoylation pathway and its inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further development. The following sections outline the methodologies based on the primary literature and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The detailed synthetic route is described in the supplementary information of the primary publication by Brand et al. (2014). A generalized workflow is presented below.

Caption: High-level workflow for the chemical synthesis of this compound.

Physicochemical Property Determination

While the qualitative solubility in DMSO is reported, a quantitative measure of aqueous solubility is critical for drug development. A standard method for determining aqueous solubility is the shake-flask method.

-

Protocol:

-

An excess amount of the solid compound (this compound) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

The acid dissociation constant (pKa) is a key parameter influencing a drug's absorption and distribution. Potentiometric titration is a common and accurate method for pKa determination.

-

Protocol:

-

A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

-

The melting point provides an indication of the purity of a crystalline solid.

-

Protocol:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the compound begins to melt until it is completely liquid is recorded. A narrow melting range is indicative of high purity.

-

In Vitro Biological Assays

The potency of this compound against its target enzyme is a critical parameter. A common method is a scintillation proximity assay (SPA).

-

Protocol:

-

Recombinant TbNMT is incubated with varying concentrations of this compound.

-

Myristoyl-CoA and a biotinylated peptide substrate are added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and streptavidin-coated SPA beads are added.

-

The amount of radiolabeled myristate transferred to the peptide is quantified using a scintillation counter.

-

IC₅₀ values are calculated from the dose-response curves.

-

To determine the effect of the compound on the viability of the whole parasite, a cell-based proliferation assay is used.

-

Protocol:

-

T. brucei bloodstream form parasites are cultured in appropriate media.

-

The parasites are exposed to a serial dilution of this compound for a defined period (e.g., 72 hours).

-

A viability reagent (e.g., resazurin) is added, which is converted to a fluorescent product by metabolically active cells.

-

Fluorescence is measured to determine the extent of cell proliferation inhibition.

-

EC₅₀ values are calculated from the resulting dose-response curves.

-

ADME and In Vivo Efficacy

A summary of the reported Absorption, Distribution, Metabolism, and Excretion (ADME) and in vivo data for this compound is provided in Table 2.

Table 2: Summary of ADME and In Vivo Efficacy Data for this compound

| Parameter | Value | Species | Assay/Model |

| Brain/Blood Ratio | >0.5 | Mouse | In vivo |

| Metabolic Stability | Moderate to High | Mouse | Liver Microsomes |

| In Vivo Efficacy | Partial efficacy | Mouse | Stage 2 HAT model |

Drug Discovery and Lead Optimization Workflow

The discovery of this compound was the result of a structured lead optimization campaign. A generalized workflow for such a process is depicted below.

Caption: A typical workflow for inhibitor discovery and optimization.

Conclusion

This compound represents a significant advancement in the development of TbNMT inhibitors with the potential to treat stage 2 Human African Trypanosomiasis. This technical guide has summarized its core physicochemical properties, biological activity, and the experimental methodologies relevant to its characterization and development. While key experimentally determined physicochemical data such as aqueous solubility and pKa are yet to be published, the available information provides a strong foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for this devastating disease. Further characterization of its physicochemical profile will be invaluable for formulation development and advancing this promising compound through the drug development pipeline.

References

In Vitro Anti-Trypanosomal Activity of DDD100097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-trypanosomal activity of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This compound is a pyrazole sulfonamide derivative that has demonstrated significant promise as a potential therapeutic agent for Human African Trypanosomiasis (HAT), including the late stage of the disease involving the central nervous system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through enzymatic and whole-cell assays. The following tables summarize the key quantitative metrics for this compound and its precursor, DDD85646.

Table 1: In Vitro Activity of this compound Against Trypanosoma brucei

| Compound | Target Organism/Enzyme | Assay Type | Metric | Value (nM) | Selectivity Index |

| This compound | T. b. brucei | Whole-Cell Viability | EC50 | 5 | >7.2 (Enzymatic) |

| TbNMT | Enzymatic Inhibition | IC50 | <2.5 | N/A | |

| HsNMT1 | Enzymatic Inhibition | IC50 | 18 | N/A |

Note: The whole-cell selectivity index (CC50/EC50) could not be calculated as a specific CC50 value for this compound against a mammalian cell line was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the anti-trypanosomal activity of this compound are provided below.

In Vitro Anti-trypanosomal Whole-Cell Viability Assay

This protocol is adapted from standard methods used for assessing the viability of Trypanosoma brucei bloodstream forms in the presence of a test compound.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the growth of T. b. brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

Alamar Blue (Resazurin) solution

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Cell Culture: Maintain T. b. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C in a 5% CO2 humidified incubator.

-

Compound Dilution: Prepare a serial dilution of this compound in HMI-9 medium. The final concentration of DMSO in the assay wells should be kept below 0.5% to avoid solvent toxicity.

-

Assay Plate Preparation: Seed the 96-well plates with T. b. brucei at a density of 2 x 10^4 cells/mL in a final volume of 200 µL per well.

-

Compound Addition: Add the serially diluted this compound to the appropriate wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

-

Viability Assessment: After 48 hours, add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

-

Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against both T. brucei NMT (TbNMT) and human NMT (HsNMT).

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant NMT enzymes.

Materials:

-

Recombinant TbNMT and HsNMT1 enzymes

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)

-

[³H]-Myristoyl-CoA (radiolabeled) or a non-radiolabeled detection system

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT)

-

This compound stock solution (in DMSO)

-

Scintillation vials and fluid (for radiolabeled assay)

-

Filter paper or other separation method

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., microcentrifuge tube), prepare a reaction mixture containing the assay buffer, NMT enzyme, and the desired concentration of this compound.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate and [³H]-Myristoyl-CoA.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the proteins and acylated peptides.

-

Separation: Separate the radiolabeled acylated peptide from the unreacted [³H]-Myristoyl-CoA. This can be achieved by spotting the reaction mixture onto filter paper and washing away the unreacted substrate.

-

Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a suitable model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflow for its in vitro evaluation.

Caption: Experimental workflow for determining the in vitro anti-trypanosomal activity of this compound.

Caption: Proposed mechanism of action for the anti-trypanosomal activity of this compound.

Selectivity of DDD100097 for Trypanosoma brucei N-Myristoyltransferase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound DDD100097, a potent inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document outlines the quantitative data demonstrating the compound's specificity for the parasite enzyme over its human counterpart, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows.

Executive Summary

N-myristoylation is a critical co- and post-translational lipid modification of many proteins in eukaryotes, catalyzed by N-myristoyltransferase (NMT).[1][2] This process is essential for the viability of Trypanosoma brucei, making its NMT (TbNMT) a promising drug target.[2][3] The pyrazole sulfonamide series of inhibitors, including the lead compound DDD85646 and its advanced analogue this compound, have demonstrated potent and selective inhibition of TbNMT.[4][5] this compound was developed to improve upon the properties of DDD85646, particularly concerning central nervous system (CNS) penetration for treating stage 2 HAT.[4][5] This guide synthesizes the available data on the selectivity of these compounds.

Quantitative Selectivity Data

The selectivity of NMT inhibitors is a critical parameter for their therapeutic potential, ensuring minimal off-target effects in the human host. The following tables summarize the in vitro potency and selectivity of this compound and its precursor, DDD85646.

| Compound | Target | IC50 (nM) | EC50 (nM) | Selectivity (HsNMT1/TbNMT IC50) | Reference |

| DDD85646 | TbNMT | 2 | 2 | >2500 | [6] |

| HsNMT1 | >5000 | - | [6] | ||

| This compound | TbNMT | <1 | 1.4 | >100 | [4] |

| HsNMT1 | >100 | - | [4] |

Table 1: In vitro enzyme inhibition (IC50) and cell-based proliferation (EC50) data for DDD85646 and this compound against Trypanosoma brucei and Human NMT.

| Compound | Cell Line | EC50 (nM) | Selectivity Index (MRC-5/T. brucei EC50) | Reference |

| DDD85646 | T. b. brucei | 2 | >1000 | [6] |

| MRC-5 (human lung fibroblast) | >2000 | [7] | ||

| This compound | T. b. brucei | 1.4 | >1428 | [4] |

| MRC-5 (human lung fibroblast) | >2000 | [7] |

Table 2: Cellular potency and selectivity of DDD85646 and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) used to measure the inhibition of NMT activity.

Materials:

-

Recombinant T. brucei NMT (TbNMT) and Human NMT1 (HsNMT1)

-

[³H]-Myristoyl-CoA

-

Biotinylated peptide substrate (e.g., CAP5.5 for TbNMT)

-

Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% (v/v) Triton X-100

-

Streptavidin-coated SPA beads

-

384-well white optiplates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound to the desired final concentration.

-

Add 5 nM of either TbNMT or HsNMT1 enzyme to each well.

-

Incubate the enzyme and inhibitor at room temperature for a defined period.

-

Initiate the reaction by adding a mixture of 0.125 µM [³H]-Myristoyl-CoA and 0.5 µM biotinylated peptide substrate. The total reaction volume is 40 µl.

-

Allow the reaction to proceed at room temperature for the optimized duration.

-

Terminate the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing any incorporated [³H]-myristate into close proximity.

-

Centrifuge the plates to settle the beads.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Trypanosoma brucei brucei (BSF) Proliferation Assay

This assay determines the effect of the inhibitor on the growth of bloodstream form (BSF) trypanosomes.

Materials:

-

T. b. brucei bloodstream forms (e.g., S427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Resazurin-based viability dye (e.g., AlamarBlue)

-

96-well culture plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed T. b. brucei BSF cells into 96-well plates at a density of 2 x 10⁴ cells/mL in HMI-9 medium.

-

Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Add the resazurin-based viability dye to each well and incubate for a further 24 hours.

-

Measure the fluorescence or absorbance (depending on the dye) using a plate reader.

-

Calculate the percent growth inhibition relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the action of this compound.

Caption: NMT action and inhibition by this compound.

Caption: Experimental workflow for selectivity profiling.

References

- 1. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoyl-CoA:protein N-myristoyltransferase depletion in trypanosomes causes avirulence and endocytic defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DDD100097 in Human African Trypanosomiasis (HAT) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and key data related to the investigational anti-trypanosomal agent, DDD100097. This document is intended to guide researchers in the evaluation of this compound and similar N-myristoyltransferase (NMT) inhibitors for the treatment of Human African Trypanosomiasis (HAT).

Introduction

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by Trypanosoma brucei subspecies. The disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, the latter being fatal if left untreated. Current treatments for stage 2 HAT are limited by issues of toxicity and complex administration. This compound is a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival and virulence of the parasite. This compound was developed as a lead candidate with the potential to cross the blood-brain barrier and treat the central nervous system (CNS) stage of the disease.

Mechanism of Action

This compound exerts its trypanocidal activity by inhibiting TbNMT. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of substrate proteins. This N-myristoylation is crucial for protein trafficking, signal transduction, and the structural integrity of the parasite's organelles. Inhibition of TbNMT disrupts these essential cellular processes, leading to parasite death.

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro Activity and Selectivity

| Compound | TbNMT IC₅₀ (μM) | T. brucei EC₅₀ (μM) | HsNMT IC₅₀ (μM) | Selectivity (HsNMT IC₅₀ / TbNMT IC₅₀) |

| This compound | 0.003 | 0.010 | >10 | >3333 |

| DDD85646 | 0.002 | 0.004 | 0.005 | 2.5 |

Data sourced from Brand et al., J Med Chem, 2014.

Table 2: In Vivo Pharmacokinetics in Mice

| Compound | Dose (mg/kg, p.o.) | Brain:Blood Ratio |

| This compound | 50 | 1.6 |

| DDD85646 | 50 | <0.05 |

Data sourced from Brand et al., J Med Chem, 2014.

Table 3: In Vivo Efficacy in a Stage 2 HAT Mouse Model (T. b. brucei GVR35)

| Compound | Dose (mg/kg, b.i.d., p.o.) | Duration (days) | Outcome |

| This compound | 100 | 5 | Partial efficacy (some cures, some toxicity) |

Data sourced from Brand et al., J Med Chem, 2014.[1][2]

Experimental Protocols

TbNMT and HsNMT Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of compounds against T. brucei and human N-myristoyltransferase.

Caption: Workflow for the NMT scintillation proximity assay.

Materials:

-

Recombinant TbNMT or HsNMT

-

Biotinylated peptide substrate

-

[³H]Myristoyl-CoA

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the enzyme, biotinylated peptide substrate, and [³H]Myristoyl-CoA in the assay buffer.

-

Add the test compound at a range of concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 25°C for the desired reaction time.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Add streptavidin-coated SPA beads to each well.

-

Incubate the plate to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Trypanosoma brucei Cellular Assay

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against bloodstream form T. brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Test compound (this compound)

-

Resazurin-based viability reagent

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Maintain T. b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO₂.

-

Seed the parasites into 96-well plates at a density of 2 x 10⁴ cells/mL.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plates for 48 hours.

-

Add a resazurin-based viability reagent to each well and incubate for an additional 24 hours.

-

Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) using a plate reader.

-

Calculate the percent inhibition of parasite growth for each concentration and determine the EC₅₀ value.

In Vivo Efficacy in a Stage 2 HAT Mouse Model

This protocol describes the evaluation of a compound's efficacy in a mouse model of late-stage African trypanosomiasis.

References

Application Notes and Protocols for DDD100097 In Vivo Mouse Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo mouse model studies conducted on DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (NMT). The following sections detail the experimental protocols, quantitative efficacy data, and the underlying mechanism of action, offering valuable insights for researchers engaged in the development of novel therapeutics for Human African Trypanosomiasis (HAT).

Introduction

This compound is a pyrazole sulfonamide-based inhibitor of N-myristoyltransferase, an enzyme essential for the viability of Trypanosoma brucei, the causative agent of HAT. Developed as a lead compound with improved central nervous system (CNS) penetration, this compound has been evaluated in a stage 2 (meningoencephalitic) mouse model of HAT, which is characterized by parasite invasion of the CNS. These studies are critical for assessing the potential of this compound to treat the more advanced and fatal stage of the disease.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its trypanocidal activity by inhibiting N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and membrane anchoring. In Trypanosoma brucei, the inhibition of NMT leads to the disruption of essential cellular processes, resulting in parasite death.[1]

In Vivo Efficacy Studies in a Stage 2 HAT Mouse Model

This compound was evaluated in a well-established stage 2 mouse model of HAT, which utilizes the Trypanosoma brucei brucei GVR35 strain, known to reliably cause CNS infection.

Experimental Protocol

A detailed protocol for the stage 2 HAT mouse model is provided below, based on the methodologies described in the primary literature.[2][3]

1. Animal Model:

-

Species: Mouse

-

Strain: NMRI

-

Supplier: Harlan, UK

-

Housing: Maintained under standard temperature and lighting conditions with ad libitum access to food and water.[3]

2. Parasite Strain:

-

Trypanosoma brucei brucei GVR35: A strain that consistently establishes a late-stage, meningoencephalitic infection in mice.

3. Infection Procedure:

-

Mice are infected intraperitoneally (i.p.) with 1 x 104 bloodstream forms of T. b. brucei GVR35.

4. Drug Administration:

-

Compound: this compound (formulated for oral administration).

-

Dosing: Treatment is initiated at a late stage of infection when parasites have infiltrated the CNS. A continuous dosing regimen of 100 mg/kg administered orally twice daily (b.i.d.) for 5 days was tested.[2][3] Another pulsed dosing regimen was also evaluated.[3]

5. Efficacy Assessment:

-

Primary Endpoint: Survival of the infected mice.

-

Monitoring: Mice are monitored daily for clinical signs of disease and mortality.

-

Data Analysis: Efficacy is typically represented by Kaplan-Meier survival curves.

Quantitative Data Summary

The in vivo efficacy of this compound in the stage 2 HAT mouse model is summarized in the table below. The data is extracted from the Kaplan-Meier survival curves presented in Brand et al., 2014.[3]

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Duration (days) | Median Survival (days) | Survival at Day 60 Post-Infection (%) |

| Vehicle Control | - | - | ~30 | 0 |

| This compound (continuous) | 100 | 5 | ~45 | 0 |

| This compound (pulsed) | 100 | 5 | ~40 | 0 |

Note: The study demonstrated "partial efficacy," as evidenced by a significant increase in the median survival time of the treated groups compared to the vehicle control. However, complete cures were not achieved at the tested dose, which was the maximum tolerated dose (MTD).[2][3] Toxicity was observed in some infected mice at this dose regimen.[3]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound, particularly its ability to cross the blood-brain barrier, is a critical determinant of its efficacy in stage 2 HAT.

| Parameter | Value | Species | Reference |

| Brain:Blood Ratio | 1.3 | Mouse | [2] |

| Microsomal Stability (Cli) | 3.1 mL/min/g | Mouse | [2] |

The improved brain-to-blood ratio of this compound compared to its predecessor, DDD85646 (brain:blood ratio <0.1), highlights the successful optimization for CNS penetration.[2]

Discussion and Future Directions

The in vivo studies of this compound in a stage 2 HAT mouse model demonstrate that NMT inhibitors with CNS penetrating properties can extend survival in this challenging disease model. The partial efficacy observed underscores the need for further optimization to improve the therapeutic window, enhancing efficacy while minimizing toxicity. Future research could focus on developing analogues of this compound with improved safety profiles and pharmacokinetic properties to achieve curative efficacy in stage 2 HAT. The experimental protocols and data presented herein provide a solid foundation for the continued development of NMT inhibitors as a promising new class of drugs for the treatment of Human African Trypanosomiasis.

References

- 1. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: DDD100097 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme essential for the viability of various parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This lipid modification is critical for protein localization to membranes and for their biological function. Inhibition of NMT leads to the disruption of essential cellular processes in the parasite, resulting in cell death. This compound has demonstrated partial efficacy in a stage II (central nervous system) mouse model of HAT, highlighting its potential as a therapeutic agent.

These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models of T. brucei infection.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Stage II HAT Mouse Model

| Parameter | Details |

| Compound | This compound |

| Mouse Strain | Female NMRI |

| Parasite Strain | Trypanosoma brucei brucei GVR35 |

| Infection Stage | Stage II (Central Nervous System) |

| Dosage | 100 mg/kg (Maximum Tolerated Dose) |

| Administration Route | Oral (p.o.) |

| Dosing Frequency | Twice daily (b.i.d.) |

| Treatment Duration | 5 days |

| Observed Efficacy | Partial efficacy |

| Toxicity Note | Some toxicity was observed in infected mice at this dosage. |

Table 2: Suggested Formulation for Oral Administration

| Component | Concentration |

| This compound | As required for target dosage |

| Methyl cellulose | 0.5% (v/v) |

| Tween 80 | 0.5% (v/v) |

| Vehicle | Water or saline |

Note: This is a general formulation for pyrazole sulfonamide inhibitors and should be validated for this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | Data not publicly available |

| Tmax (Time to Cmax) | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available |

| Half-life (t1/2) | Data not publicly available |

It is recommended to perform a pharmacokinetic study to determine these parameters for this compound in the specific mouse strain being used.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Stage II HAT Mouse Model

1. Animal Model and Parasite Strain:

- Use female NMRI mice.

- Infect mice with Trypanosoma brucei brucei GVR35 to establish a stage II infection. This is typically achieved by intraperitoneal injection of bloodstream form parasites, with the central nervous system infection developing over time (e.g., 21 days post-infection).

2. Drug Formulation:

- Prepare a suspension of this compound in a vehicle of 0.5% (v/v) methyl cellulose and 0.5% (v/v) Tween 80 in sterile water.

- The concentration of the suspension should be calculated to deliver a dose of 100 mg/kg in a suitable volume for oral gavage (e.g., 10 mL/kg).

- Ensure the suspension is homogenous by vortexing or stirring before each administration.

3. Dosing and Administration:

- Administer this compound orally (p.o.) using a gavage needle.

- The dosage is 100 mg/kg, administered twice daily (b.i.d.) for 5 consecutive days.

- A control group should receive the vehicle only, following the same administration schedule.

4. Monitoring and Endpoints:

- Monitor the health of the mice daily, including body weight, clinical signs of disease, and any signs of toxicity.

- Monitor parasitemia in the blood regularly (e.g., every other day) by tail snip and microscopic examination.

- The primary efficacy endpoint is the clearance of parasites from the blood and brain.

- Long-term survival of the treated mice should be monitored to assess for relapse.

Protocol 2: Maximum Tolerated Dose (MTD) Study of this compound in Mice

1. Animals:

- Use healthy, uninfected mice of the same strain and sex as planned for the efficacy studies (e.g., female NMRI mice).

2. Dose Escalation:

- Start with a low dose of this compound and escalate the dose in subsequent cohorts of mice.

- The dose escalation steps should be based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).

3. Administration:

- Administer this compound via the intended route for the efficacy study (oral).

- The dosing frequency and duration should mimic the planned therapeutic regimen (e.g., twice daily for 5 days).

4. Observation:

- Monitor the animals closely for signs of toxicity, including but not limited to:

- Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).

- Changes in appearance (e.g., ruffled fur, hunched posture).

- Changes in behavior (e.g., lethargy, reduced activity).

- Clinical signs of distress.

- The observation period should extend beyond the dosing period (e.g., for at least 7-14 days after the last dose).

5. MTD Determination:

- The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the interpretation of the efficacy study.

Mandatory Visualization

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Caption: Workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols for the Synthesis and Purification of DDD100097

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for DDD100097, a potent N-Myristoyltransferase (NMT) inhibitor. The protocols are based on established chemical principles and general methodologies for similar compounds, supplemented by information inferred from patent literature.

Introduction

This compound, chemically known as 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, is a molecule of significant interest in drug discovery, particularly for its inhibitory activity against N-Myristoyltransferase (NMT). NMT is an essential enzyme in various organisms, including protozoan parasites and fungi, and is also implicated in cancer signaling pathways. The myristoylation of proteins, catalyzed by NMT, is crucial for their membrane localization and function in signal transduction. Inhibition of this process can disrupt these pathways, making NMT an attractive therapeutic target.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final sulfonamide product. While a specific detailed protocol is not publicly available, the synthesis can be logically deduced from the structure of the molecule and general synthetic methodologies for N-aryl sulfonamides. The key steps would likely involve the synthesis of the substituted benzenesulfonyl chloride and the pyrazole amine intermediates, followed by their coupling.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: General N-Arylation of Sulfonamides

This protocol describes a general method for the coupling of a sulfonyl chloride with an amine, a key step in the synthesis of this compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride intermediate (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the final compound is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic techniques is typically employed.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-